Entospletinib - 1229208-44-9

Entospletinib

Catalog Number: EVT-287464
CAS Number: 1229208-44-9
Molecular Formula: C23H21N7O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entospletinib, also known as GS-9973, is a small molecule that acts as a selective, reversible inhibitor of spleen tyrosine kinase (SYK). [] SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells such as B cells, mast cells, neutrophils, and macrophages. [, ] Entospletinib is currently under investigation for its potential therapeutic applications in various hematologic malignancies and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Obinutuzumab

  • Compound Description: Obinutuzumab (Gazyva) is a glycoengineered monoclonal antibody targeting CD20, a protein found on B cells. It is approved for use in combination with chemotherapy for treating chronic lymphocytic leukemia (CLL). [, ]
  • Relevance: Obinutuzumab is frequently investigated in combination with entospletinib. Studies indicate that this combination exhibits a tolerable safety profile and shows promising clinical activity in patients with relapsed or refractory CLL. [, , ] This combination may provide an improved treatment approach compared to single-agent therapies.

Tirabrutinib (ONO/GS-4059)

  • Compound Description: Tirabrutinib is a second-generation, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor. [, , ] Like entospletinib, it is being explored for treating CLL and other B-cell malignancies.
  • Relevance: Tirabrutinib is being investigated in combination with entospletinib, often with the addition of obinutuzumab. These combinations are under evaluation for safety, tolerability, and efficacy. [, ] Studies suggest this triple combination exhibits excellent therapeutic activity in CLL patients. []

Idelalisib (Zydelig™)

  • Compound Description: Idelalisib is a first-in-class, selective, oral inhibitor of PI3Kδ, a key enzyme in the B-cell receptor signaling pathway. It is approved for treating relapsed CLL and FL in combination with rituximab. [, , ]
  • Relevance: Similar to tirabrutinib, idelalisib is being evaluated in combination with entospletinib, particularly in the context of CLL. [, , ] These combinations aim to target multiple points in the B-cell receptor signaling pathway, potentially enhancing the efficacy compared to single-agent treatment.

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a selective, oral, small molecule inhibitor of BCL-2, a protein that prevents apoptosis (programmed cell death). It is being developed for CLL treatment. []
  • Relevance: Combining venetoclax with entospletinib demonstrated an additive to synergistic increase in apoptosis in primary CLL cells. [] This suggests a potential for enhanced efficacy in treating CLL with this combination therapy.

Vincristine

  • Compound Description: Vincristine is a chemotherapy drug that disrupts cell division and is used in various cancer treatments, including leukemia and lymphoma. [, ]
  • Relevance: Combining entospletinib with vincristine has shown synergistic apoptosis induction in vitro in a range of hematological cancer cell lines, including diffuse large B-cell lymphoma (DLBCL). [] Additionally, this combination demonstrated significant tumor growth inhibition in a DLBCL xenograft model. []

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline chemotherapy drug that interferes with DNA and RNA synthesis, leading to cell death. It is frequently used in the treatment of leukemia. []
  • Relevance: The combination of entospletinib with daunorubicin, along with cytarabine (7+3 regimen), has been investigated in AML. [, ] The results indicate this combination is well-tolerated and exhibits significant clinical activity. []

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy drug that inhibits DNA synthesis and is commonly used in leukemia treatment. []
  • Relevance: Similar to daunorubicin, cytarabine is part of the 7+3 regimen studied in combination with entospletinib for AML treatment. [, ] This combination has shown promising results with a good safety profile. [, ]

Selumetinib

  • Compound Description: Selumetinib is a selective MEK inhibitor that targets the RAS/MAPK signaling pathway, often dysregulated in cancer. []
  • Relevance: In preclinical models of infant ALL, the combination of entospletinib and selumetinib showed superior inhibition of leukemia proliferation compared to monotherapies or vehicle controls. [] This suggests a potential benefit for combining these agents in treating KMT2A-rearranged leukemias.

R406

  • Compound Description: R406 is a SYK inhibitor that has shown activity in preclinical models of lymphoma and leukemia. []
  • Relevance: Although not as clinically advanced as entospletinib, R406 serves as a comparator in understanding the mechanisms of SYK inhibition. Research indicates that R406, like entospletinib, exhibits synergistic tumor cell killing in combination with ibrutinib in MYD88 mutated Waldenström macroglobulinemia and ABC DLBCL. []

GS-9876

  • Compound Description: GS-9876 is a highly selective, second-generation SYK inhibitor. []
Source and Classification

Entospletinib is classified under the category of protein kinase inhibitors, specifically targeting SYK. The compound was developed through a collaboration between pharmaceutical companies and research institutions aimed at creating effective treatments for cancers associated with abnormal B-cell signaling . Its chemical structure allows it to selectively inhibit SYK without significantly affecting other kinases, which is critical for minimizing side effects in patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Entospletinib involves several key steps, typically starting with the formation of an imidazo[1,2-a]pyrazine core structure. The process can be outlined as follows:

  1. Formation of Core Structure: The initial step often includes the condensation of appropriate starting materials to form the imidazo[1,2-a]pyrazine framework.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against SYK.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and to achieve the desired purity level exceeding 98%.

The synthesis is characterized by its multi-step nature, requiring careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Entospletinib is C₁₄H₁₃N₅O, with a molecular weight of approximately 253.29 g/mol. Its structure features an imidazo[1,2-a]pyrazine ring system that contributes to its biological activity. The compound's three-dimensional conformation is essential for its interaction with the SYK enzyme, allowing it to effectively inhibit its function.

Key structural features include:

  • Imidazo[1,2-a]pyrazine core: This bicyclic structure is critical for binding to the ATP-binding site of SYK.
  • Substituents: Various substituents on the core enhance specificity towards SYK while minimizing off-target effects.
Chemical Reactions Analysis

Reactions and Technical Details

Entospletinib undergoes several chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution Reactions: These are often used in modifying the imidazo[1,2-a]pyrazine core to enhance activity.
  2. Hydrogen Bonding Interactions: In biological environments, Entospletinib forms hydrogen bonds with amino acid residues in the active site of SYK, leading to its inhibition.
  3. Metabolic Reactions: Once administered, Entospletinib may undergo metabolic transformations involving oxidation or conjugation, affecting its pharmacokinetics.

These reactions are crucial for both the synthesis process and understanding how Entospletinib behaves within biological systems.

Mechanism of Action

Process and Data

The primary mechanism by which Entospletinib exerts its effects is through competitive inhibition of SYK. By binding to the ATP-binding site on SYK, it prevents ATP from binding and thus halts downstream signaling pathways associated with cell proliferation and survival in malignant cells.

Key points regarding its mechanism include:

  • Inhibition of B-cell receptor signaling: This leads to reduced proliferation of B-cell malignancies.
  • Impact on downstream effectors: Inhibition results in decreased activation of pathways such as phosphoinositide 3-kinase/Akt and extracellular signal-regulated kinase (ERK), which are pivotal for cell survival .

Quantitative studies have shown that Entospletinib can significantly reduce phosphorylation levels of key proteins involved in these pathways at concentrations as low as 1 µM .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Entospletinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that these properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing degradation during storage.

Applications

Scientific Uses

Entospletinib has been explored extensively for its potential applications in treating various hematological malignancies, particularly those involving dysregulated B-cell signaling pathways. Clinical trials have investigated its efficacy in conditions such as:

  • Chronic lymphocytic leukemia: Showing promising results in reducing tumor burden.
  • Acute lymphoblastic leukemia: Demonstrating potential in overcoming resistance mechanisms associated with traditional therapies.
  • Autoimmune diseases: Research suggests it may modulate immune responses beneficially.

Additionally, ongoing studies aim to further elucidate its role in combination therapies with other agents targeting different aspects of cancer biology .

Introduction to Spleen Tyrosine Kinase (SYK) Signaling in Hematologic and Oncologic Pathobiology

SYK in B-Cell Receptor (BCR) Signaling and Immune Regulation

SYK serves as a cornerstone in BCR signal transduction, functioning as the initial kinase recruited upon antigen engagement. Following BCR cross-linking by antigen, SYK binds to phosphorylated ITAMs on the CD79a/CD79b heterodimer. This binding induces conformational changes that activate SYK’s catalytic domain, enabling phosphorylation of downstream adaptor proteins (BLNK, BCAP) and effector kinases [1] [5] [7]. SYK-mediated signaling bifurcates into several critical pathways:

  • PI3K-AKT-mTOR Pathway: Promotes cell survival, metabolism, and proliferation.
  • NF-κB Pathway: Regulates inflammatory gene expression and prevents apoptosis.
  • MAPK/ERK Pathway: Drives cellular differentiation and proliferation.
  • Calcium Flux: SYK activates phospholipase Cγ2 (PLCγ2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately mobilizing intracellular calcium stores critical for cell activation [1] [5].

Beyond antigen-dependent signaling, SYK sustains tonic BCR signals that maintain basal survival in resting B cells. This tonic signaling involves low-level PI3K/AKT activation independent of antigen engagement [7]. SYK’s role extends beyond B cells, modulating Fc receptor signaling in macrophages (influencing phagocytosis and cytokine production), integrin signaling in neutrophils (regulating adhesion and migration), and glycoprotein VI (GPVI) signaling in platelets [9]. In chronic lymphocytic leukemia (CLL), SYK assumes a particularly sinister role. Malignant CLL cells exhibit autonomous BCR signaling and show enhanced responsiveness to microenvironmental stimuli. Notably, approximately 30-41% of CLL cases express stereotyped BCRs with restricted immunoglobulin heavy-chain complementarity-determining region 3 (HCDR3) sequences. These stereotyped subsets exhibit distinct clinical behaviors driven by specific BCR interaction modes:

Table 1: SYK Signaling in Stereotyped CLL Subsets

CLL SubsetBCR Stereotypy FeatureSYK/BCR Signaling ActivityClinical Behavior
Subset #4Long-lasting BCR-BCR crosslinkingInduces B-cell anergyIndolent disease course
Subset #2Low-affinity, rapidly dissolving BCR interactionsEnhanced signaling activityAggressive disease course
IGLV3-21R110Homotypic BCR interactions (light chain mutation)Autonomous BCR signalingPoor prognosis (independent of IGHV status)

[7] [3]

Furthermore, SYK regulates chemokine secretion (CCL3, CCL4) and integrin-mediated adhesion in CLL, facilitating homing and retention within protective lymph node and bone marrow niches [1] [7]. This microenvironmental crosstalk, orchestrated by SYK, provides critical survival and proliferation signals to malignant cells.

SYK Dysregulation in Malignant Transformation: Leukemias, Lymphomas, and Solid Tumors

Dysregulated SYK activation is a recurrent feature across diverse hematologic malignancies and some solid tumors, often acting as an oncogenic driver rather than a consequence of transformation. Mechanisms of SYK dysregulation include:

  • Genetic Alterations: While somatic mutations in SYK are rare in AML (~1.5%) [4] [8], specific translocations like TEL-SYK drive rare myeloid and lymphoid malignancies by generating constitutively active fusion proteins [4]. Gene amplifications and copy number variations are also reported.
  • Constitutive Activation: More commonly, SYK exhibits constitutive phosphorylation and activation downstream of chronically active receptors, independent of genetic mutation. This is prevalent in ABC-DLBCL, where chronic active BCR signaling, often driven by gain-of-function mutations in CD79A/B (ITAM domains) or CARD11, or loss-of-function mutations in negative regulators like TNFAIP3 (A20), leads to SYK-dependent NF-κB activation [2] [5]. Similarly, in CLL, autonomous and antigen-enhanced BCR signaling fuels SYK activity [3] [7].
  • Overexpression: Elevated SYK protein expression is frequently observed in malignancies like AML, where it correlates with poor prognosis and high HOXA9/MEIS1 expression [4] [8]. Phospho-SYK levels in AML bone marrow are a negative prognostic marker [4].

The oncogenic impact of dysregulated SYK manifests in several ways:

  • Enhanced Proliferation and Survival: Constitutive SYK signaling perpetually activates pro-survival (PI3K/AKT, NF-κB) and proliferative (MAPK) pathways.
  • Microenvironment Interaction: SYK mediates adhesion, migration, and cytokine/chemokine secretion, anchoring malignant cells within supportive niches and fostering pro-tumorigenic microenvironments [1] [7].
  • Therapeutic Resistance: SYK activation can contribute to resistance against conventional chemotherapies and targeted agents. For instance, SYK signaling interacts with and activates FLT3-ITD in AML, potentially mitigating FLT3 inhibitor efficacy [4].

Clinical evidence underscores the variable dependency of malignancies on SYK:

Table 2: Clinical Response to SYK Inhibition Across Malignancies

MalignancyMolecular SubtypeResponse to SYK Inhibition (Monotherapy)Key Clinical Findings
CLLRelapsed/RefractoryHighORR: 61.0% (41 pts); Median PFS: 13.8 mo; 94.9% achieved adenopathy reduction [3]
iNHL (FL, MZL, LPL)Relapsed/RefractoryModerateORR: 13.0%; CR: 1 patient; Median PFS: 5.5 mo [1]
DLBCLABC/Non-GCBLimitedORR: 3% (Fostamatinib); 0% (Entospletinib). PFS at 16w: 3.6% [1] [2]
DLBCLGCBMinimal/NoneNo significant responses observed [2]
AMLHOXA9/MEIS1 High, FLT3-ITD, NPM1mut, MLLrVariable (Better in combo)Early CRs reported with single agent; Enhanced CR rates with chemo combo (e.g., cytarabine/daunorubicin) [4] [8]
NSCLC (Preclinical)ABCG2-overexpressingChemosensitizationReverses ABCG2-mediated MDR to mitoxantrone/doxorubicin [10]

[1] [2] [3]

The striking efficacy in CLL and modest activity in iNHL contrast sharply with the resistance observed in DLBCL, particularly the ABC subtype where BCR signaling is considered paramount. This paradox highlights the complexity of SYK signaling networks and potential compensatory pathways in different malignancies. In solid tumors like NSCLC, SYK inhibitors like Entospletinib show potential not as direct antitumor agents, but as chemo-sensitizers by inhibiting the ABCG2 efflux transporter, thereby overcoming multidrug resistance [10].

Rationale for SYK Inhibition as a Therapeutic Strategy

The molecular pathogenesis driven by SYK, particularly in B-cell malignancies and specific AML subsets, provides a compelling rationale for targeted inhibition. Entospletinib (GS-9973) exemplifies the evolution of SYK inhibitors. As a second-generation, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor, it exhibits significantly enhanced selectivity compared to first-generation agents like fostamatinib (R788/R406). Broad kinase panel screening revealed that entospletinib binds with high affinity (Kd < 100 nM) primarily only to SYK and TNK1, whereas R406 (fostamatinib's active metabolite) binds promiscuously to 79 kinases [3] [9]. This selectivity translates into a potentially improved tolerability profile by minimizing off-target effects (e.g., on VEGFR, c-KIT, JAK2, FLT3) responsible for toxicities like hypertension, diarrhea, and neutropenia seen with fostamatinib [1] [3].

The therapeutic mechanisms of Entospletinib are multifaceted:

  • Direct Antitumor Effects: Inhibits SYK-dependent pro-survival and proliferative signals (PI3K/AKT, NF-κB, ERK) within malignant cells [1] [4].
  • Microenvironment Disruption: Blocks SYK-mediated secretion of chemokines (CCL3, CCL4), reducing malignant cell recruitment and retention in protective niches. Inhibits integrin-mediated adhesion [1] [3] [7]. This manifests clinically as rapid lymph node reduction accompanied by transient peripheral lymphocytosis in CLL patients.
  • Chemosensitization: In AML, SYK inhibition sensitizes cells to chemotherapy (e.g., cytarabine, daunorubicin) [4] [8]. In solid tumors like NSCLC, it reverses ABCG2-mediated drug efflux, increasing intracellular concentrations of chemotherapeutics like mitoxantrone [10].
  • Overcoming Resistance: Shows clinical activity in CLL patients previously treated with and refractory or intolerant to Bruton's Tyrosine Kinase inhibitors (BTKi; e.g., ibrutinib) or PI3Kδ inhibitors (PI3Kδi; e.g., idelalisib) [6]. Median PFS was 5.6 months post-BTKi and 6.9 months post-PI3Kδi in these high-risk patients, demonstrating its potential as a sequential therapy.

Despite promising activity, resistance mechanisms to SYK inhibition are emerging, underscoring the need for rational combinations:

  • Bypass Signaling: Activation of parallel or downstream pathways, particularly the RAS/MAPK/ERK cascade, is a major resistance mechanism identified via ORF screens and validated in AML models [4] [8]. Overexpression of interleukin-3 (IL-3) also confers resistance by reactivating survival pathways [8].
  • Inflammatory Feedback: Resistant AML cells exhibit upregulation of inflammatory response and TNFα-NF-κB signaling gene sets. This is associated with increased sensitivity to glucocorticoids (e.g., dexamethasone) due to NR3C1 (glucocorticoid receptor) upregulation [8].
  • Kinase Switch: In some lymphoma contexts, chronic SYK inhibition might select for clones reliant on alternative kinases like BTK.

Table 3: Key Resistance Mechanisms to SYK Inhibition and Potential Combinations

Resistance MechanismExperimental/Clinical EvidencePotential Overcoming Strategy
RAS/MAPK/ERK ReactivationIdentified via genome-scale ORF screens in AML; Validated in vitro and in PDX models [4]SYKi + MEK inhibitors (e.g., trametinib)
IL-3 OverexpressionORF screen hit; IL-3 addition rescues SYKi-induced cell death; Increased colony formation [8]SYKi + JAK/STAT inhibitors
Inflammatory Pathway UpregulationEnriched TNFα/NF-κB gene signature in resistant cells; Sensitivity to glucocorticoids [8]SYKi + Glucocorticoids (e.g., dexamethasone)
HOXA9/MEIS1 Downstream DependenceIntrinsic resistance in low HOXA9/MEIS1 AML [4] [8]SYKi + Menin inhibitors (disrupt HOXA9 complex)
Microenvironment ProtectionStroma-mediated resistance observed in CLL/Lymphoma models [1] [5]SYKi + CXCR4/CXCL12 antagonists; SYKi + BTKi

[4] [8] [1]

These resistance insights directly inform the design of rational combination therapies. Entospletinib is actively being explored in clinical trials with chemotherapy (in AML), BTK inhibitors, BCL-2 inhibitors (e.g., venetoclax), and monoclonal antibodies. Its role in modulating the tumor microenvironment and potentially overcoming resistance to other targeted agents positions it as a valuable component in the evolving landscape of precision oncology for hematologic malignancies and potentially beyond.

Properties

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.